![molecular formula C18H14N2O4 B4743548 N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4743548.png)
N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of aniline using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The final step involves coupling the acetylamino-substituted aniline with the chromene core using a coupling reagent like carbodiimide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylases.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of histone deacetylases, leading to increased acetylation of histones. This results in changes in gene expression, which can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include histone deacetylase enzymes, and the pathways involved are related to chromatin remodeling and gene transcription regulation.
Comparaison Avec Des Composés Similaires
- N-[4-(acetylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide
- N-(4-acetylamino-phenyl)-4-oxo-4H-chromene-2-carboxamide
- 4-(acetylamino)phenyl acetate
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone deacetylases sets it apart from other similar compounds, making it a valuable tool in epigenetic research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)19-12-6-8-13(9-7-12)20-18(23)17-10-15(22)14-4-2-3-5-16(14)24-17/h2-10H,1H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIKHLDLGGZSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4743465.png)
![2-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4743471.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{(E)-[(2-hydroxyethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4743483.png)
![N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE](/img/structure/B4743486.png)
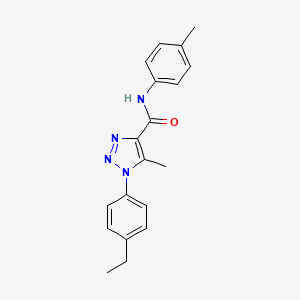
![2-[5-(4-Nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B4743499.png)
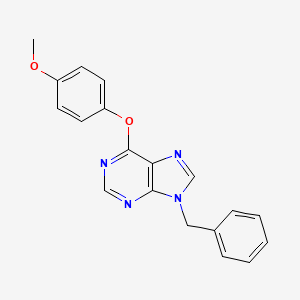
![1-ALLYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE](/img/structure/B4743522.png)
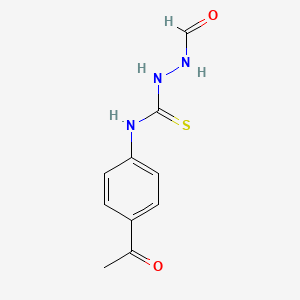
![3-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-phenylbenzamide](/img/structure/B4743531.png)
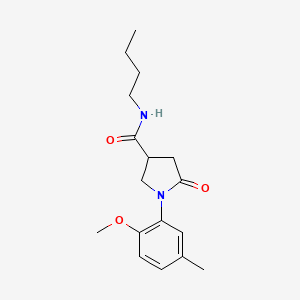

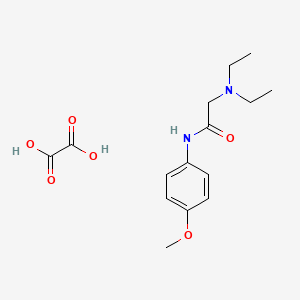
![N-cyclohexyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4743558.png)
